(Pentachlorophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentachlorophenyl)(phenyl)methanone is an organic compound that features a phenyl group and a pentachlorophenyl group attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentachlorophenyl)(phenyl)methanone typically involves the reaction of pentachlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired ketone product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Pentachlorophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Pentachlorophenyl)(phenyl)methanone is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. These derivatives have shown promise in preclinical studies for the treatment of various diseases .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of (Pentachlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Benzophenone: A compound with similar structural features but without the pentachlorophenyl group.
Uniqueness
(Pentachlorophenyl)(phenyl)methanone is unique due to the presence of both a phenyl and a pentachlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it different from other related compounds .
Properties
CAS No. |
25201-62-1 |
---|---|
Molecular Formula |
C13H5Cl5O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H5Cl5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H |
InChI Key |
XOFFGCVKZDRZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.